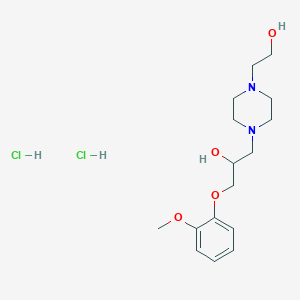
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride" is a chemical entity that appears to be structurally related to a class of piperazine derivatives. These derivatives have been studied for various pharmacological activities, including their potential use in treating schistosomiasis and as antagonists for alpha-adrenoceptors .
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves the reaction of piperazine with other chemical entities. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates in an ethereal solution . Another synthesis method involves acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, and then deacetylation to yield the target product . These methods indicate that the synthesis of the compound would likely involve similar steps, possibly starting with a protected intermediate that is later deprotected to reveal the hydroxyethyl and methoxyphenoxy functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using various analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) . These techniques would be used to verify the structure of "1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride" by identifying its functional groups and confirming the connectivity of the atoms within the molecule.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of a hydroxyethyl group suggests potential for reactions typical of alcohols, such as esterification or etherification. The methoxyphenoxy group could be involved in nucleophilic substitution reactions or serve as a leaving group under certain conditions. The piperazine core itself is known to be a versatile moiety in medicinal chemistry, capable of engaging in reactions that modify its substitution pattern to alter pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The hydrochloride salt form of these compounds typically enhances their water solubility, which is beneficial for biological applications. The presence of methoxy and hydroxyethyl groups may also affect the lipophilicity and overall pharmacokinetic profile of the compound. The binding affinity to biological receptors, such as alpha-adrenoceptors, can be assessed through radioligand binding assays, providing insight into the potential therapeutic applications of these molecules .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research on compounds structurally similar to "1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride" focuses on their synthesis and characterization. For instance, the synthesis of piperazine derivatives and their structural confirmation via IR, 1H NMR, and MS techniques indicate significant interest in developing new compounds with potential therapeutic applications (Wang Xiao-shan, 2011). Such research underlines the importance of structural analysis in understanding the properties and potential applications of new chemical entities.
Pharmacological Evaluations
Several studies have evaluated the pharmacological properties of piperazine derivatives. For example, research into the alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of certain piperazine derivatives demonstrates their potential in treating conditions influenced by alpha-adrenoceptors (H. Marona et al., 2011). Additionally, the synthesis of novel derivatives with antidepressant activities indicates the role of piperazine compounds in mental health therapeutics (J. Kumar et al., 2017).
Anticancer and Antimicrobial Research
The exploration of new piperazine derivatives extends into anticancer and antimicrobial research. For instance, compounds have been designed to target specific cancer cell lines, demonstrating the versatility of piperazine derivatives in developing targeted cancer therapies (G. Lv et al., 2019). Additionally, the synthesis and evaluation of new pyridine derivatives for antimicrobial activities highlight the potential of piperazine compounds in addressing infectious diseases (N. Patel et al., 2011).
Propriétés
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4.2ClH/c1-21-15-4-2-3-5-16(15)22-13-14(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,14,19-20H,6-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHQXKGFLYMCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)CCO)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)
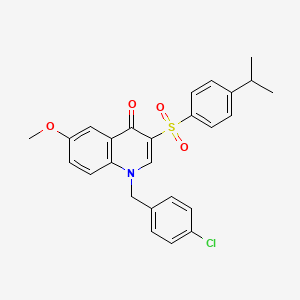
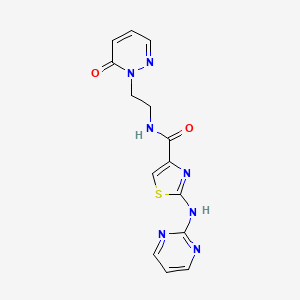
![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)
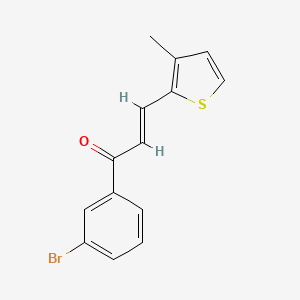
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)
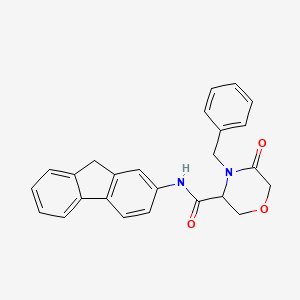
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)


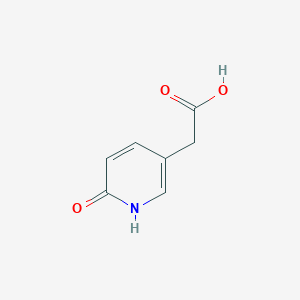
![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)